molecular formula C13H17FN4O3 B12266251 4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266251
M. Wt: 296.30 g/mol
InChI Key: TVBXQAPGEYPHLD-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and two morpholine rings, one of which is attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring is synthesized, often involving cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Morpholine substitution: The morpholine rings are introduced through nucleophilic substitution reactions, where morpholine reacts with appropriate intermediates.

    Carbonylation: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the morpholine rings or the pyrimidine ring.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom could enhance binding affinity or metabolic stability, while the morpholine rings might improve solubility or bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure but with a chlorine atom instead of fluorine.

    4-(5-Fluoropyrimidin-2-yl)-2-(piperidine-4-carbonyl)piperidine: Similar structure but with piperidine rings instead of morpholine.

Uniqueness

4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both fluorine and morpholine groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine rings can improve solubility and bioavailability.

Properties

Molecular Formula

C13H17FN4O3

Molecular Weight

296.30 g/mol

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17FN4O3/c14-10-7-15-13(16-8-10)18-3-6-21-11(9-18)12(19)17-1-4-20-5-2-17/h7-8,11H,1-6,9H2

InChI Key

TVBXQAPGEYPHLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=C(C=N3)F

Origin of Product

United States

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